Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Overview
Description
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol It contains a benzyl group, a phenyl ring substituted with a hydroxyoxetanyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-(3-hydroxyoxetan-3-yl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the carbamate group.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyoxetanyl group may play a role in binding to active sites, while the carbamate group could be involved in forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate: Unique due to the presence of the hydroxyoxetanyl group.
Benzyl (3-hydroxyphenyl)carbamate: Lacks the oxetanyl ring, leading to different chemical properties.
Phenyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of the hydroxyoxetanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate compounds and makes it a valuable molecule for research and development .
Properties
IUPAC Name |
benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDIBSCPMOKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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